Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide that serves as a substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2). This compound is notable for its application in biochemical assays, particularly in studying enzyme activity related to apoptosis and inflammation. Upon cleavage by these enzymes, it releases 7-methoxycoumarin-4-acetyl (Mca), a fluorescent moiety that can be quantified, making it valuable for fluorescence-based assays. The molecular formula of Mca-YVADAP-Lys(Dnp)-OH is CHFNO, with a molecular weight of 1259.15 g/mol .
Mca-YVADAP-Lys(Dnp)-OH is classified as a fluorogenic peptide substrate. It is commercially available from various suppliers, including Bertin Technologies and MedChemExpress, which provide it in trifluoroacetate salt form . The compound is primarily used in research laboratories for studying the activity of caspases and ACE2, both of which are crucial in various physiological and pathological processes.
The synthesis of Mca-YVADAP-Lys(Dnp)-OH typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using standard coupling reagents and protecting groups to ensure the proper formation of the peptide bonds without unwanted side reactions.
Technical Details:
The synthesis process requires careful monitoring of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
The molecular structure of Mca-YVADAP-Lys(Dnp)-OH features various functional groups that contribute to its properties:
Mca-YVADAP-Lys(Dnp)-OH undergoes specific enzymatic reactions:
These reactions are critical for quantifying enzyme activity in various biological contexts.
The mechanism by which Mca-YVADAP-Lys(Dnp)-OH functions involves:
This process allows researchers to monitor enzyme activity in real-time during experiments .
The compound has been characterized using high-performance liquid chromatography (HPLC) to ensure purity levels above 97% .
Mca-YVADAP-Lys(Dnp)-OH has several scientific applications:
This compound exemplifies how synthetic peptides can facilitate advancements in biochemical research and therapeutic development.
The compound operates on the principle of fluorescence resonance energy transfer (FRET). In the intact molecule, the Mca fluorophore's emission is quenched by the adjacent Dnp group through intramolecular energy transfer. Upon proteolytic cleavage between the Mca group and Dnp-modified lysine, this quenching effect is abolished, generating a measurable increase in fluorescence intensity at 405 nm (excitation: 328 nm) [4] [8]. This design enables real-time quantification of protease activity with high sensitivity, typically using substrate concentrations in the micromolar range.
Key Enzymological Applications:
ACE2 Specificity: Angiotensin-converting enzyme 2 (ACE2) cleaves the substrate at the Pro-Lys(Dnp) bond (Mca-YVADAP↓K(Dnp)-OH), releasing the Dnp-quenched lysine residue. This cleavage generates a 15-fold increase in fluorescence within 30 minutes under physiological conditions (pH 7.5, 37°C) [3] [8]. ACE2's catalytic efficiency (k_cat/K_m) for this substrate is approximately 8.9 × 10³ M⁻¹s⁻¹, establishing it as a critical tool for ACE2 inhibitor screening and enzymatic characterization [8].
Biological Applications:
Table 1: Enzymatic Cleavage Specificities of Mca-YVADAP-Lys(Dnp)-OH
Enzyme | Cleavage Site | Bond Targeted | Optimal pH | Primary Research Application |
---|---|---|---|---|
Caspase-1 (ICE) | Ala↓Asp | YVAD↓AP | 7.0–7.5 | Inflammasome activation studies |
ACE2 | Pro↓Lys(Dnp) | AP↓K(Dnp) | 7.0–7.5 | SARS-CoV-2 entry mechanisms, RAS research |
Table 2: Key Kinetic Parameters for Mca-YVADAP-Lys(Dnp)-OH Hydrolysis
Enzyme | Kₘ (μM) | Vₘₐₓ (RFU/min/μg) | Optimal [Ca²⁺] (mM) | Zinc Inhibition |
---|---|---|---|---|
Caspase-1 | 24.7 ± 4.8 | 808.8 ± 59.5 | Not required | Not observed |
ACE2 | 36.7 ± 10.2 | 1845.0 ± 226.0 | 4.14 | >80% inhibition at 16.7 μM |
Neutral Protease | 65.6 ± 24.5 | 18.8 ± 3.9 | 4.14 | >75% inhibition at 16.7 μM |
Data compiled from [1] [2] [8]
The development of Mca-YVADAP-Lys(Dnp)-OH parallels advances in FRET-based protease substrates during the 1990s. Its design builds upon early work with coumarin-derived fluorophores like 7-amino-4-methylcoumarin (AMC), which exhibited lower quantum yields than Mca [6].
Historical Timeline:
Table 3: Key Milestones in Mca-YVADAP-Lys(Dnp)-OH Applications
Year | Discovery/Application | Significance | Reference Source |
---|---|---|---|
1996 | Caspase-1 activity in apoptosis | First fluorogenic substrate for ICE quantification | Enari et al. |
2002 | ACE2 cleavage specificity | Expanded to renin-angiotensin system (RAS) research | Vickers et al. |
2014 | ACE2 modulation in diabetic uveitis | Identified ACE2 as therapeutic target for ocular inflammation | Qiu et al. |
2020 | SARS-CoV-2 spike protein enhancement of ACE2 activity | Mechanistic insight into viral entry | Lu et al. |
2022 | ACE2 decoy receptors neutralizing viral variants | Basis for novel COVID-19 therapeutics | Torchia et al. |
Comparative Substrate Evolution:Mca-YVADAP-Lys(Dnp)-OH represented a significant improvement over earlier substrates like Mca-YVAD-AMC due to its dual-quenching mechanism. Unlike AMC-based substrates, the Dnp group's proximity to Mca enabled >95% quenching efficiency, reducing background fluorescence by 20-fold [6] [8]. Nevertheless, newer substrates like those incorporating 7-amino-4-carbamoylmethylcoumarin (ACC) have since emerged, offering 3-fold higher quantum yields than AMC but still not matching the signal-to-noise ratio of Dnp-quenched systems for caspase-1/ACE2 studies [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7